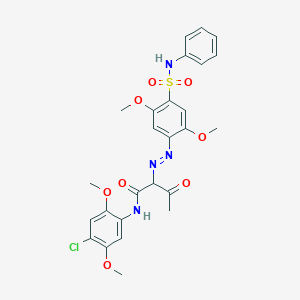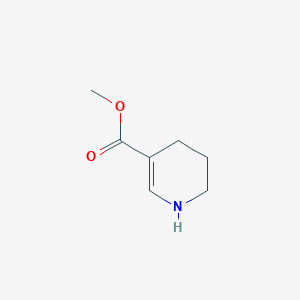
Nickel(II)-1,1,1-Trifluorpentan-2,4-dionat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel;1,1,1-trifluoropentane-2,4-dione, also known as nickel(II) trifluoroacetylacetonate, is a coordination compound where nickel is complexed with 1,1,1-trifluoropentane-2,4-dione. This compound is of significant interest due to its unique chemical properties and applications in various fields, including catalysis and material science.
Wissenschaftliche Forschungsanwendungen
Nickel;1,1,1-trifluoropentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the production of advanced materials, including thin films and coatings, due to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nickel;1,1,1-trifluoropentane-2,4-dione typically involves the reaction of nickel(II) salts with 1,1,1-trifluoropentane-2,4-dione in an aqueous or organic solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete complexation. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
On an industrial scale, the production of nickel;1,1,1-trifluoropentane-2,4-dione follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Nickel;1,1,1-trifluoropentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.
Reduction: It can also be reduced to form lower oxidation state complexes.
Substitution: Ligand substitution reactions are common, where the trifluoropentane-2,4-dione ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as water, ethanol, or acetone under controlled temperatures and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) complexes, while reduction reactions may produce nickel(I) complexes. Substitution reactions result in the formation of new nickel complexes with different ligands .
Wirkmechanismus
The mechanism of action of nickel;1,1,1-trifluoropentane-2,4-dione involves its ability to form stable complexes with various ligands. The nickel ion acts as a central metal atom, coordinating with the trifluoropentane-2,4-dione ligand through its oxygen atoms. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands .
Vergleich Mit ähnlichen Verbindungen
Nickel;1,1,1-trifluoropentane-2,4-dione can be compared with other similar compounds, such as:
Nickel(II) acetylacetonate: Similar in structure but with different ligands, leading to variations in chemical properties and applications.
Nickel(II) hexafluoroacetylacetonate: Contains a hexafluoroacetylacetonate ligand, which imparts different reactivity and stability.
Nickel(II) trifluoroacetate: Another fluorinated nickel complex with distinct properties and uses.
Eigenschaften
IUPAC Name |
nickel;1,1,1-trifluoropentane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Ni/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H2,1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBLEPCFUAPGMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F6NiO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14324-83-5 |
Source


|
| Record name | NSC174292 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)
